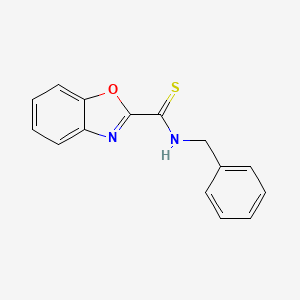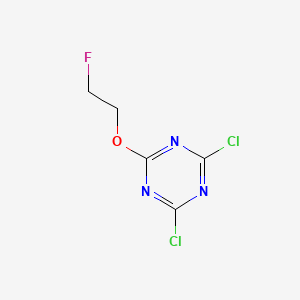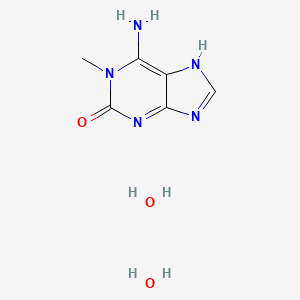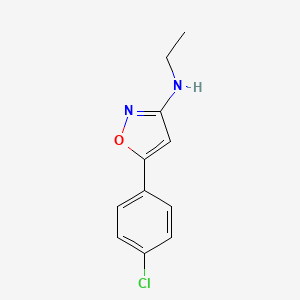acetic acid CAS No. 90842-68-5](/img/structure/B14349602.png)
[3-(2-Iodoacetamido)anilino](oxo)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Iodoacetamido)anilinoacetic acid: is an organic compound that features an iodoacetamide group attached to an aniline ring, which is further connected to an oxoacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodoacetamido)anilinoacetic acid typically involves the following steps:
Formation of Iodoacetamide: Iodoacetamide can be synthesized by reacting iodoacetic acid with ammonia or an amine under controlled conditions.
Attachment to Aniline: The iodoacetamide group is then attached to an aniline derivative through a nucleophilic substitution reaction.
Formation of Oxoacetic Acid Moiety:
Industrial Production Methods
Industrial production of 3-(2-Iodoacetamido)anilinoacetic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Reduction: Reduction reactions can target the iodoacetamide group, potentially converting it to an amine.
Substitution: The iodoacetamide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Thiols, amines, and other nucleophiles can react with the iodoacetamide group.
Major Products
Oxidation Products: Quinone derivatives and other oxidized forms of the aniline ring.
Reduction Products: Amines and other reduced forms of the iodoacetamide group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-Iodoacetamido)anilinoacetic acid: has several applications in scientific research:
作用机制
The primary mechanism of action of 3-(2-Iodoacetamido)anilinoacetic acid involves the alkylation of thiol groups in cysteine residues. This reaction prevents the formation of disulfide bonds, thereby inhibiting the activity of cysteine proteases and other enzymes that rely on thiol groups for their function . The compound’s ability to selectively target cysteine residues makes it a valuable tool in biochemical research and potential therapeutic applications.
相似化合物的比较
Similar Compounds
Iodoacetamide: Shares the iodoacetamide group and is also used for protein modification.
Iodoacetic Acid: Similar in structure but lacks the aniline ring, making it less specific in its reactivity.
Chloroacetamide: A related compound with a chlorine atom instead of iodine, which affects its reactivity and applications.
Uniqueness
属性
CAS 编号 |
90842-68-5 |
|---|---|
分子式 |
C10H9IN2O4 |
分子量 |
348.09 g/mol |
IUPAC 名称 |
2-[3-[(2-iodoacetyl)amino]anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H9IN2O4/c11-5-8(14)12-6-2-1-3-7(4-6)13-9(15)10(16)17/h1-4H,5H2,(H,12,14)(H,13,15)(H,16,17) |
InChI 键 |
MYQYPESKUZJEJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)NC(=O)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


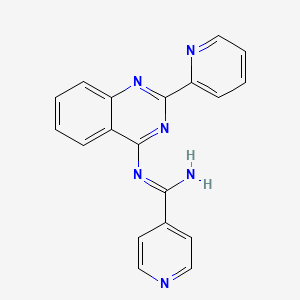
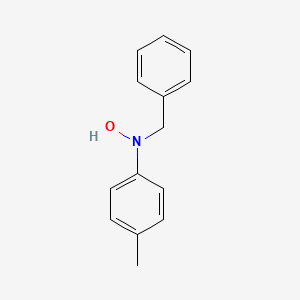

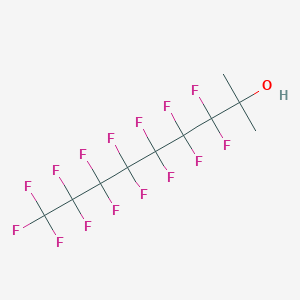
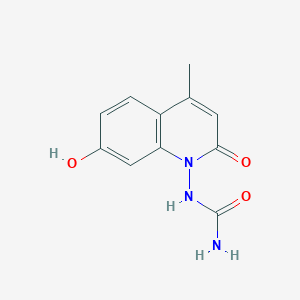
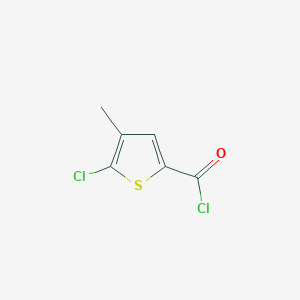
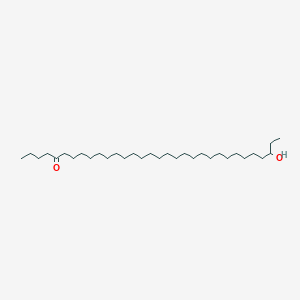
mercury](/img/structure/B14349590.png)

![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)
